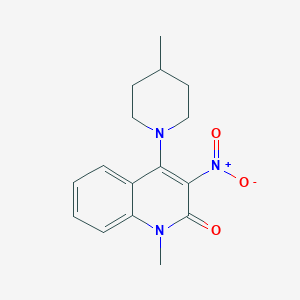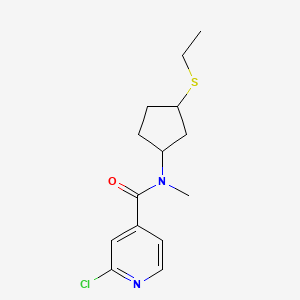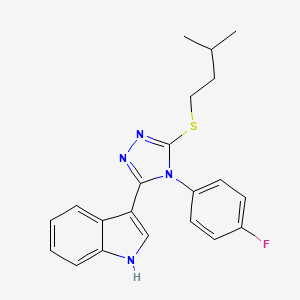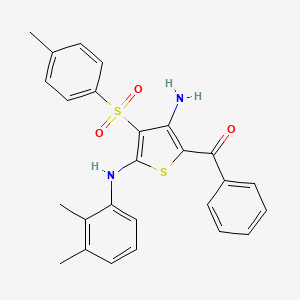
1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Alkylation: The methyl group at the 1-position can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Piperidine Substitution: The final step involves the substitution of the 4-position with a 4-methylpiperidin-1-yl group, which can be achieved through nucleophilic substitution reactions using 4-methylpiperidine and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
化学反应分析
Types of Reactions: 1-Methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Reduction: 1-Methyl-4-(4-methylpiperidin-1-yl)-3-aminoquinolin-2(1H)-one.
Oxidation: 1-Carboxy-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
1-Methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties. This compound could be explored for similar therapeutic potentials.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoline core and functional groups.
作用机制
The mechanism of action of 1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or DNA. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects. The piperidine moiety may enhance the compound’s binding affinity to certain biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
Quinoline: The parent compound, which lacks the nitro, methyl, and piperidine substitutions.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Nitroquinoline: Compounds with a nitro group on the quinoline ring but without the piperidine substitution.
Uniqueness: 1-Methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group and the piperidine moiety differentiates it from other quinoline derivatives, potentially offering unique interactions with biological targets and novel applications in various fields.
属性
IUPAC Name |
1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-7-9-18(10-8-11)14-12-5-3-4-6-13(12)17(2)16(20)15(14)19(21)22/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVWETTWFIFPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812939.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812944.png)

![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2812947.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide](/img/structure/B2812948.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2812949.png)
![5-[(3-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2812950.png)


![N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2812958.png)
![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-4-yl]propanamide](/img/structure/B2812959.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812961.png)

